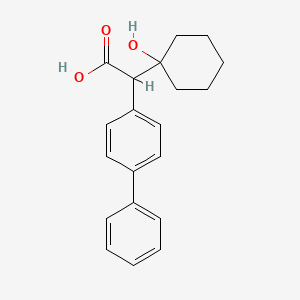
(-)-alpha-(1-Hydroxycyclohexyl)-(1,1'-biphenyl)-4-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-alpha-(1-Hydroxycyclohexyl)-(1,1’-biphenyl)-4-acetic acid is a complex organic compound with a unique structure that includes a cyclohexyl ring, a biphenyl group, and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-alpha-(1-Hydroxycyclohexyl)-(1,1’-biphenyl)-4-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.
Cyclohexyl Ring Introduction: The cyclohexyl ring can be introduced via a Grignard reaction, where a cyclohexylmagnesium bromide reacts with a suitable electrophile.
Acetic Acid Moiety Addition: The acetic acid group is typically introduced through an esterification reaction, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of (-)-alpha-(1-Hydroxycyclohexyl)-(1,1’-biphenyl)-4-acetic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
化学反应分析
Types of Reactions
(-)-alpha-(1-Hydroxycyclohexyl)-(1,1’-biphenyl)-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Nitro or halogenated derivatives of the biphenyl group.
科学研究应用
(-)-alpha-(1-Hydroxycyclohexyl)-(1,1’-biphenyl)-4-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (-)-alpha-(1-Hydroxycyclohexyl)-(1,1’-biphenyl)-4-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biological processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.
相似化合物的比较
Similar Compounds
(1-Hydroxycyclohexyl)acetic acid: Shares the cyclohexyl and acetic acid moieties but lacks the biphenyl group.
1-Hydroxycyclohexyl phenyl ketone: Contains the cyclohexyl and phenyl groups but differs in the functional groups attached.
Uniqueness
(-)-alpha-(1-Hydroxycyclohexyl)-(1,1’-biphenyl)-4-acetic acid is unique due to its combination of a cyclohexyl ring, biphenyl group, and acetic acid moiety, which imparts distinct chemical and biological properties not found in similar compounds.
This detailed article provides a comprehensive overview of (-)-alpha-(1-Hydroxycyclohexyl)-(1,1’-biphenyl)-4-acetic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
85045-68-7 |
|---|---|
分子式 |
C20H22O3 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
2-(1-hydroxycyclohexyl)-2-(4-phenylphenyl)acetic acid |
InChI |
InChI=1S/C20H22O3/c21-19(22)18(20(23)13-5-2-6-14-20)17-11-9-16(10-12-17)15-7-3-1-4-8-15/h1,3-4,7-12,18,23H,2,5-6,13-14H2,(H,21,22) |
InChI 键 |
XYRCRRIFXONMTB-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(C(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


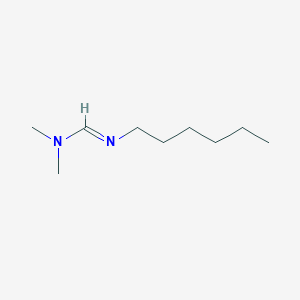
![1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene](/img/structure/B14424290.png)
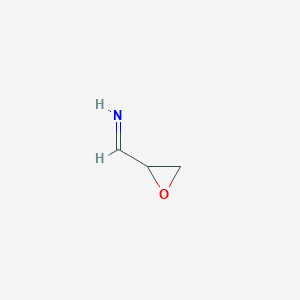
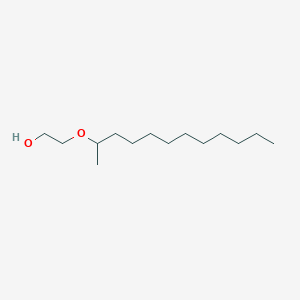

![Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]-](/img/structure/B14424315.png)
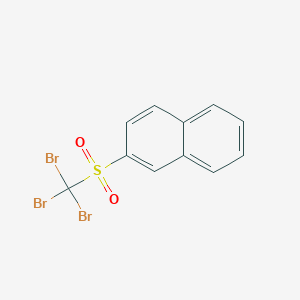
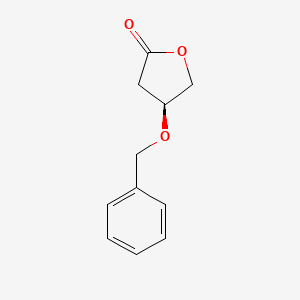
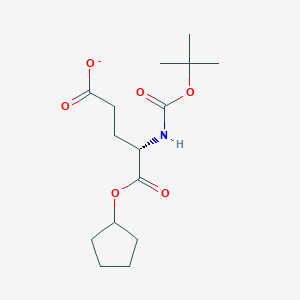
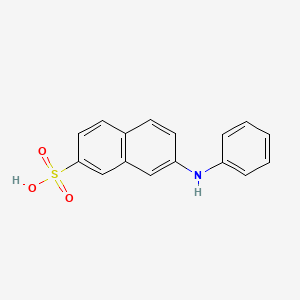
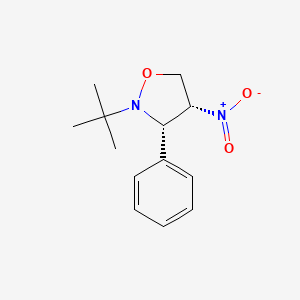
![1-{1-[([1,1'-Biphenyl]-4-yl)oxy]-3,3-dimethylbut-1-en-1-yl}-1H-1,2,4-triazole](/img/structure/B14424345.png)
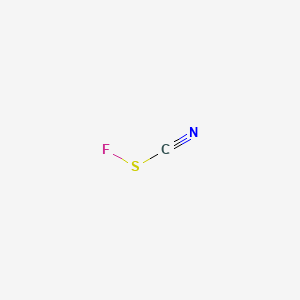
![1-Methoxy-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14424358.png)
